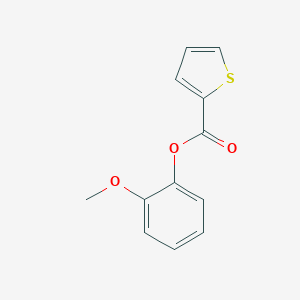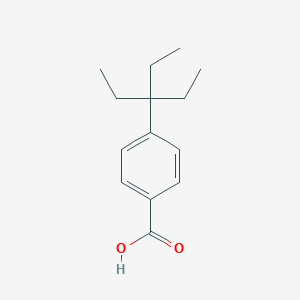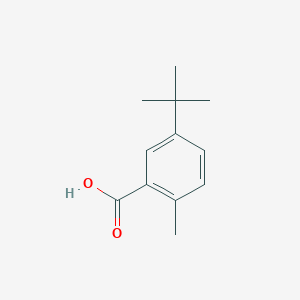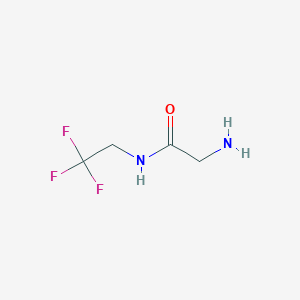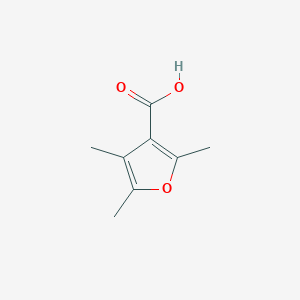
9H-Carbazol-1,8-diamin
Übersicht
Beschreibung
9H-Carbazole-1,8-diamine is a compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol . The compound is also known by other synonyms such as 1,8-diaminocarbazole .
Synthesis Analysis
The synthesis of new 9-ethyl carbazole derivatives has been achieved by the reaction of compound (1) with acetyl chloride . A one-pot, multigram, and chromatography-free procedure has been developed for the preparation of 1,8-diamino-9H-carbazole .Molecular Structure Analysis
The molecular structure of 9H-Carbazole-1,8-diamine consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The InChIKey of the compound is VWOQVBDUUDGYJA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new 9-ethyl carbazole derivatives . It has also been used in the preparation of 1,8-diamino-9H-carbazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.24 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Optoelektronische Geräte
9H-Carbazol-1,8-diamin: Derivate sind aufgrund ihrer hervorragenden elektrischen und elektrochemischen Eigenschaften ein integraler Bestandteil der Entwicklung von optoelektronischen Geräten . Diese Verbindungen werden bei der Synthese von Polycarbazolen verwendet, die leitfähige Polymere mit hoher Ladungsträgermobilität und morphologischer Stabilität sind. Ihre Anwendung reicht von Nanogeräten bis hin zu wiederaufladbaren Batterien und elektrochemischen Transistoren.
Organische Photovoltaik
Die optoelektronischen Eigenschaften von This compound machen es zu einem wertvollen Material für die organische Photovoltaik (OPVs) . Seine Fähigkeit, Elektrizität zu leiten, und seine einzigartigen optischen Eigenschaften sind vorteilhaft bei der Herstellung effizienter und stabiler OPVs, die eine umweltfreundlichere Alternative zu herkömmlichen Solarzellen darstellen.
Antimikrobielle Mittel
Carbazolderivate, einschließlich This compound, haben ein bedeutendes Potenzial als antimikrobielle Mittel gezeigt . Sie werden auf ihre Wirksamkeit gegen verschiedene mikrobielle Krankheiten untersucht und bieten einen neuen Weg für die Medikamentenentwicklung zur Bekämpfung von Antibiotika-resistenten Krankheitserregern.
Arzneimittelforschung
Das Stickstoffatom in This compound bietet eine natürliche Funktionalisierungsfähigkeit, was es zu einem attraktiven Gerüst für die Arzneimittelforschung macht . Seine Derivate können so konzipiert werden, dass sie mit einer Vielzahl von biologischen Zielmolekülen interagieren, was zur Entwicklung neuer Pharmakophore führt.
Leiterpolymere
This compound: wird verwendet, um leiterpolymere mit einer niedrigeren Bandlücke und einer längeren Konjugationslänge zu erzeugen, was für elektronische Anwendungen vorteilhaft ist . Diese Materialien sind unerlässlich für die Entwicklung fortschrittlicher elektronischer Komponenten wie Sensoren und Aktuatoren.
Fotokopierer und Drucker
Die photoleitenden Eigenschaften von Carbazolverbindungen, darunter This compound, wurden zunächst im Zusammenhang mit Fotokopierern und Druckern untersucht . Sie tragen zur Entwicklung von Materialien mit exzellenter Optoelektronik und guter thermogravimetrischer Stabilität bei, die für diese Geräte entscheidend sind.
Wirkmechanismus
Target of Action
The primary targets of 9H-Carbazole-1,8-diamine are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the metabolism of carbazole, a compound that shares structural similarities with 9H-Carbazole-1,8-diamine .
Mode of Action
9H-Carbazole-1,8-diamine interacts with its targets by participating in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol , indicating a potential role in biotransformation processes.
Biochemical Pathways
It is known that the compound is involved in the metabolism of carbazole . The downstream effects of this pathway could potentially influence a variety of biological processes, given the wide range of biological activities associated with carbazole derivatives .
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract . It is also a substrate for P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution . The compound’s lipophilicity (Log Po/w) is 1.85, suggesting a good balance between water and lipid solubility, which can impact its bioavailability .
Result of Action
Given its structural similarity to carbazole, it may share some of carbazole’s known effects, such as antibacterial, antimalarial, anticancer, and anti-alzheimer properties .
Action Environment
The action of 9H-Carbazole-1,8-diamine can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Carbazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 9H-Carbazole-1,8-diamine is not well-defined. Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Carbazole-based coordination cages have been reported to display moderate surface area and increased thermal stability .
Metabolic Pathways
Carbazole derivatives have been reported to be involved in various metabolic pathways
Eigenschaften
IUPAC Name |
9H-carbazole-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOQVBDUUDGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556593 | |
| Record name | 9H-Carbazole-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117110-85-7 | |
| Record name | 9H-Carbazole-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






